2,3'-Biquinoline, 2'-chloro-
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Overview
Description
2,3’-Biquinoline, 2’-chloro- is a heterocyclic aromatic compound that consists of two quinoline units linked at the 2 and 3 positions, with a chlorine atom substituted at the 2’ position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’-Biquinoline, 2’-chloro- can be achieved through various methods. One common approach involves the reaction of 2-chloro-3-formyl quinoline with active methylene compounds under microwave irradiation, catalyzed by 4-(N,N-dimethylamino) pyridine (DMAP). This method produces the desired product in high yield and purity .
Industrial Production Methods
Industrial production of 2,3’-Biquinoline, 2’-chloro- typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. Microwave-assisted synthesis is favored due to its rapid reaction times and high product yields .
Chemical Reactions Analysis
Types of Reactions
2,3’-Biquinoline, 2’-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: It can form larger heterocyclic systems through condensation with other compounds
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: Such as DMAP for condensation reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while condensation reactions can produce larger heterocyclic compounds .
Scientific Research Applications
2,3’-Biquinoline, 2’-chloro- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3’-Biquinoline, 2’-chloro- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,2’-Biquinoline: Another biquinoline derivative with different substitution patterns.
8,8’-Biquinoline: A biquinoline compound with substitutions at the 8 positions.
3,6’-Biquinoline: A biquinoline derivative with substitutions at the 3 and 6 positions
Uniqueness
2,3’-Biquinoline, 2’-chloro- is unique due to its specific substitution pattern and the presence of a chlorine atom at the 2’ position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
58130-42-0 |
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Molecular Formula |
C18H11ClN2 |
Molecular Weight |
290.7 g/mol |
IUPAC Name |
2-chloro-3-quinolin-2-ylquinoline |
InChI |
InChI=1S/C18H11ClN2/c19-18-14(11-13-6-2-4-8-16(13)21-18)17-10-9-12-5-1-3-7-15(12)20-17/h1-11H |
InChI Key |
JLGUQOKQSLYEEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N=C3Cl |
Origin of Product |
United States |
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